molecular formula C19H17N5O2 B2788241 5-Benzyl-2-pyrazolo[1,5-a]pyrazin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione CAS No. 2415512-72-8

5-Benzyl-2-pyrazolo[1,5-a]pyrazin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione

Cat. No. B2788241
CAS RN: 2415512-72-8
M. Wt: 347.378
InChI Key: KPTVRISMRVOLQZ-UHFFFAOYSA-N
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Description

The compound “5-Benzyl-2-pyrazolo[1,5-a]pyrazin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The reaction proceeds via an addition–elimination mechanism (aza-Michael type), bonding the NH2-group of the starting aminopyrazole with the Cβ .


Molecular Structure Analysis

The molecular structure of this compound is complex and includes a pyrazole ring bound to a phenyl group . The structure of the compound can be further analyzed using IR spectrum and NMR spectrum .


Chemical Reactions Analysis

The chemical reactions involving this compound can be controlled using the dimethylamino leaving group . The initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), bonding the NH2-group of the starting aminopyrazole with the Cβ .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using IR spectrum and NMR spectrum . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in pharmaceuticals. More research is needed to fully understand its mechanism of action and potential therapeutic uses .

properties

IUPAC Name

5-benzyl-2-pyrazolo[1,5-a]pyrazin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c25-18-14-11-22(17-16-6-7-21-24(16)9-8-20-17)12-15(14)19(26)23(18)10-13-4-2-1-3-5-13/h1-9,14-15H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTVRISMRVOLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1C3=NC=CN4C3=CC=N4)C(=O)N(C2=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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